1-[(4-Methylbenzyl)amino]propan-2-ol
Description
1-[(4-Methylbenzyl)amino]propan-2-ol is a secondary alcohol derivative with an amino group substituted by a 4-methylbenzyl moiety. The compound’s structure allows for diverse substitutions, enabling modulation of physicochemical properties (e.g., lipophilicity, solubility) and biological activity .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9-3-5-11(6-4-9)8-12-7-10(2)13/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
MDIOFOMFSMYXLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-[(4-Methylbenzyl)amino]propan-2-ol with structurally related compounds, focusing on synthesis, substituent effects, and pharmacological activities.
Key Observations :
- Substituent Diversity: The 4-methylbenzyl group in the target compound is replaced with carbazole (Compound 35) or naphthyloxy (dexpropranolol) to enhance target specificity.
- Synthetic Flexibility: Epoxide ring-opening (e.g., Compound 27) and multi-component reactions (e.g., dexpropranolol) are common strategies for introducing diverse substituents .
Pharmacological Activity
Dynamin Inhibition
- Compound 35 : Exhibits potent dynamin I GTPase inhibition (IC₅₀ = 1.0 ± 0.2 μM) due to the electron-withdrawing carbazole moiety, which enhances binding to dynamin’s GTPase domain .
- Compound 43: Replacing 4-methylbenzyl with 4-chlorobenzyl reduces potency (IC₅₀ = 1.0 μM), indicating minor steric effects but comparable efficacy .
Beta-Adrenoreceptor Blockade
- Dexpropranolol HCl: The 1-naphthyloxy group confers membrane-stabilizing effects, while stereochemistry (R-enantiomer) minimizes beta-blocking activity compared to propranolol .
Anti-Inflammatory Activity
- Compound 1 (): A dihydroxyphenyl-substituted propan-2-ol derivative shows NO inhibition (IC₅₀ = 4.00 μM), surpassing the positive control L-NMMA. The electron-donating methoxy group enhances anti-inflammatory activity .
Physicochemical Properties
Substituents critically influence solubility and lipophilicity:
- Carbazole Moiety (Compound 35) : Introduces aromatic stacking interactions but reduces aqueous solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
